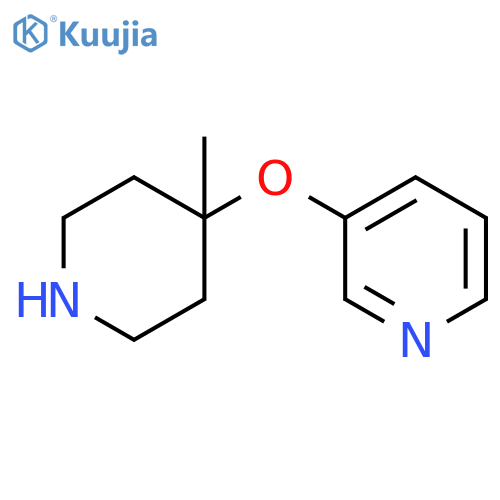Cas no 1892856-61-9 (3-(4-methylpiperidin-4-yl)oxypyridine)
3-(4-メチルピペリジン-4-イル)オキシピリジンは、複雑な有機化合物であり、ピリジン環とメチル基を有するピペリジン構造がエーテル結合を介して連結された特異な骨格を有します。この化合物は医薬品中間体としての応用が期待され、特に中枢神経系標的薬剤の開発において構造改変の柔軟性を提供します。分子内に含まれる窒素原子が配位能を示すため、金属触媒反応におけるリガンドとしての利用可能性も注目されます。高い化学安定性と適度な脂溶性を兼ね備えており、生体利用効率の向上が期待できる点が特徴です。合成経路の最適化により、高純度品の製造が可能なため、精密有機合成における信頼性の高い試薬としての利用価値があります。

1892856-61-9 structure
商品名:3-(4-methylpiperidin-4-yl)oxypyridine
3-(4-methylpiperidin-4-yl)oxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-[(4-methylpiperidin-4-yl)oxy]pyridine
- Pyridine, 3-[(4-methyl-4-piperidinyl)oxy]-
- 3-(4-methylpiperidin-4-yl)oxypyridine
- 1892856-61-9
- EN300-1837842
-
- インチ: 1S/C11H16N2O/c1-11(4-7-12-8-5-11)14-10-3-2-6-13-9-10/h2-3,6,9,12H,4-5,7-8H2,1H3
- InChIKey: ULROXLUTBNBZIJ-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1OC1(C)CCNCC1
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 34.2Ų
じっけんとくせい
- 密度みつど: 1.047±0.06 g/cm3(Predicted)
- ふってん: 302.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 9.82±0.10(Predicted)
3-(4-methylpiperidin-4-yl)oxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837842-0.1g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-0.25g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-0.05g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-0.5g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-1.0g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1837842-10.0g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1837842-1g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-10g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 10g |
$5283.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-5g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 5g |
$3562.0 | 2023-09-19 | ||
| Enamine | EN300-1837842-5.0g |
3-[(4-methylpiperidin-4-yl)oxy]pyridine |
1892856-61-9 | 5g |
$3562.0 | 2023-06-01 |
3-(4-methylpiperidin-4-yl)oxypyridine 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
1892856-61-9 (3-(4-methylpiperidin-4-yl)oxypyridine) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
